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molecular formula C10H12F2N2O B8292513 2,6-Difluoro-4-morpholin-4-yl-phenylamine

2,6-Difluoro-4-morpholin-4-yl-phenylamine

Cat. No. B8292513
M. Wt: 214.21 g/mol
InChI Key: PNHFLURQDGGAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012962B2

Procedure details

Concentrated hydrochloric acid (4.2 mL) was added slowly to a mixture of zinc dust (3.3 g) and 4-(3,5-difluoro-4-nitro-phenyl)-morpholine (2.49 g) in tetrahydrofuran (40 mL) cooled to 0° C. The reaction mixture was then stirred for 1 hour at 0° C. and 2 hours at 25° C. The reaction mixture was filtered through Celite (10 g), concentrated in vacuo and purified by flash chromatography to furnish 1.96 g (90% yield) of the title compound as a white solid. GC-MS (m/z) 214 (M+); tR=5.83. 1H NMR (500 MHz, DMSO-d6): 2.94 (t, 4H), 3.69 (t, 4H), 4.53 (s, 2H), 6.57 (m, 2H).
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
3.3 g
Type
catalyst
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
Cl.[F:2][C:3]1[CH:4]=[C:5]([N:13]2[CH2:18][CH2:17][O:16][CH2:15][CH2:14]2)[CH:6]=[C:7]([F:12])[C:8]=1[N+:9]([O-])=O>O1CCCC1.[Zn]>[F:12][C:7]1[CH:6]=[C:5]([N:13]2[CH2:14][CH2:15][O:16][CH2:17][CH2:18]2)[CH:4]=[C:3]([F:2])[C:8]=1[NH2:9]

Inputs

Step One
Name
Quantity
4.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
2.49 g
Type
reactant
Smiles
FC=1C=C(C=C(C1[N+](=O)[O-])F)N1CCOCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3.3 g
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for 1 hour at 0° C. and 2 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite (10 g)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)N1CCOCC1)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.96 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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